2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE
Description
2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-naphthyl)acetamide is a triazole-thioacetamide derivative characterized by a 5-methyl-substituted 1,2,4-triazole core linked to a 2-naphthyl group via a sulfanyl-acetamide bridge. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLHHVHANTURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multi-step reactionsThe reaction conditions often include the use of solvents like ethanol and reagents such as potassium hydroxide and acetic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents and conditions for these reactions include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent due to its anti-fungal and anti-bacterial properties. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, making them effective in treating fungal infections.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including this compound, which demonstrated significant antifungal activity against Candida albicans and Aspergillus fumigatus .
Agricultural Applications
Due to its fungicidal properties, this compound has potential applications in agriculture as a fungicide. The triazole group is widely recognized for its effectiveness in controlling plant pathogens.
Case Study :
Research conducted on triazole derivatives showed that they could be used to protect crops from fungal infections, thus enhancing crop yield and quality . The specific compound was tested for efficacy against Fusarium species, which are known to affect various crops.
Material Science
The unique properties of the compound also lend themselves to applications in material science. Its ability to form coordination complexes with metals can be utilized in synthesizing new materials with specific properties.
Case Study :
A recent investigation into metal-triazole complexes demonstrated that incorporating this compound could enhance the thermal stability and mechanical strength of polymer composites . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 2: Spectroscopic and Physical Properties
Key Observations:
- The target compound’s 2-naphthyl group is expected to show distinct aromatic proton shifts (δ 7.2–8.3 ppm) compared to 1-naphthyl analogues (e.g., δ 7.40–8.36 ppm in compound 6b ).
- IR spectra of similar compounds highlight consistent C=O (1671–1682 cm⁻¹) and –NH (3262–3302 cm⁻¹) stretches, suggesting the target will exhibit analogous features .
Biological Activity
The compound 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2-naphthyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have been extensively studied for their medicinal properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as 5-methyl-4H-1,2,4-triazole and 2-naphthylacetamide.
- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or DMF (dimethylformamide) under controlled temperature conditions.
- Purification : The final product is purified using crystallization techniques.
The structure of the compound has been confirmed through techniques such as X-ray crystallography and spectral analysis (NMR and IR) .
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cervical and bladder cancer cells with IC50 values ranging from 2.38 to 8.13 µM .
Table 1 summarizes the cytotoxicity data against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SISO (cervical cancer) | 2.38 | Induces apoptosis |
| Compound B | RT-112 (bladder cancer) | 3.77 | Inhibits cell proliferation |
| Compound C | Other lines | >10 | Varies by structure |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular metabolism and signaling pathways. For example:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism .
- Apoptosis Induction : Studies have shown that treatment with triazole derivatives can lead to increased apoptosis in cancer cells, characterized by morphological changes and activation of caspases .
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, the efficacy of this compound was evaluated on human cancer cell lines using the crystal violet assay. Results indicated a dose-dependent response with significant cell death observed at concentrations above the IC50 threshold.
Case Study 2: In Vivo Studies
Preliminary in vivo studies in animal models have shown that administration of this compound resulted in tumor regression without significant toxicity to normal tissues. These findings suggest potential for further development as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2-naphthyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazole-thiol intermediate via cyclocondensation of hydrazides with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to isolate the thiol .
- Step 2 : Alkylation with 2-chloroacetonitrile or similar reagents in DMF/NaOH to introduce the sulfanyl-acetamide moiety .
- Key Optimization : Solvent choice (e.g., ethanol for cyclocondensation, DMF for alkylation) and stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetonitrile) significantly impact yield (reported 60-75%) .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies key groups (e.g., triazole protons at δ 8.36 ppm, naphthyl aromatic protons at δ 7.2-8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated 404.1359, observed 404.1348) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1671 cm⁻¹, NH stretch at 3262 cm⁻¹) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How is the preliminary biological activity of this compound assessed?
- Methodological Answer :
- In Vivo Anti-Exudative Assays : Rat models (e.g., formalin-induced edema) compare test compound (10 mg/kg) to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Activity is quantified by paw volume reduction (%) over 6 hours .
- In Vitro Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How do structural modifications at the triazole or naphthyl positions influence biological activity?
- Methodological Answer :
- SAR Studies :
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| Triazole C5 | Methyl → Chlorophenyl | Increases anti-inflammatory activity (IC50 reduced by 40%) |
| Naphthyl C2 | H → Methoxy | Enhances antimicrobial potency (MIC reduced from 32 μg/mL to 8 μg/mL) . |
- Synthetic Strategy : Introduce substituents via Suzuki coupling (aryl halides) or nucleophilic substitution (alkyl halides) .
Q. What methodologies resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Comparative Assays : Standardize protocols (e.g., identical edema models, bacterial strains) to eliminate variability .
- Dose-Response Analysis : Use Hill slope calculations to differentiate true efficacy (EC50) from assay noise .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-exudative activity in rats) and apply ANOVA with post-hoc Tukey tests (p<0.05) .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase (PDB ID: 3FYV). Key interactions: triazole sulfur with Ser530 (COX-2, ΔG ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD <2 Å indicates stable binding) .
Q. How can formulation challenges related to compound stability be addressed?
- Methodological Answer :
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized sulfanyl groups) identified via LC-MS .
- Lyophilization : Prepare stable lyophilized powders (mannitol as cryoprotectant, residual moisture <1%) .
Data Contradiction Analysis
- Example : Discrepancies in anti-exudative activity between studies may arise from differences in edema models (formalin vs. carrageenan) or animal strains (Wistar vs. Sprague-Dawley rats). Standardized protocols and cross-lab validation are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
